
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- is a heterocyclic compound with a pyrimidinone core structure. This compound is characterized by the presence of a diethoxyethylthio group, an ethyl group, and a phenylmethyl group attached to the pyrimidinone ring. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through the cyclization of appropriate precursors such as urea or thiourea with β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Diethoxyethylthio Group: The diethoxyethylthio group can be introduced via nucleophilic substitution reactions using diethoxyethyl halides and thiol derivatives.
Attachment of the Ethyl and Phenylmethyl Groups: The ethyl and phenylmethyl groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethoxyethylthio group with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, amines, alcohols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrimidinone derivatives.
Scientific Research Applications
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- can be compared with other similar compounds such as:
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-methyl-6-(phenylmethyl)-: Differing by the presence of a methyl group instead of an ethyl group.
4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(benzyl)-: Differing by the presence of a benzyl group instead of a phenylmethyl group.
The uniqueness of 4(1H)-Pyrimidinone, 2-((2,2-diethoxyethyl)thio)-5-ethyl-6-(phenylmethyl)- lies in its specific combination of substituents, which may confer distinct chemical and biological properties.
Properties
CAS No. |
199851-93-9 |
|---|---|
Molecular Formula |
C19H26N2O3S |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-benzyl-2-(2,2-diethoxyethylsulfanyl)-5-ethyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H26N2O3S/c1-4-15-16(12-14-10-8-7-9-11-14)20-19(21-18(15)22)25-13-17(23-5-2)24-6-3/h7-11,17H,4-6,12-13H2,1-3H3,(H,20,21,22) |
InChI Key |
KZGNEKYDNNBJTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(OCC)OCC)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


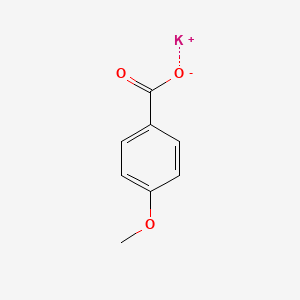
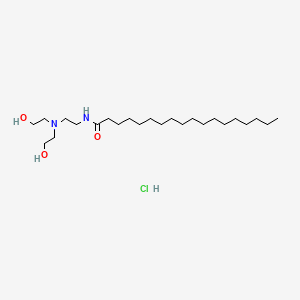
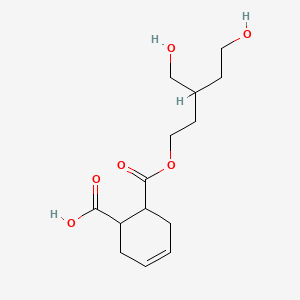
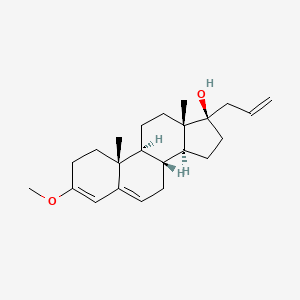
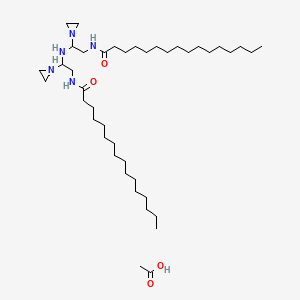

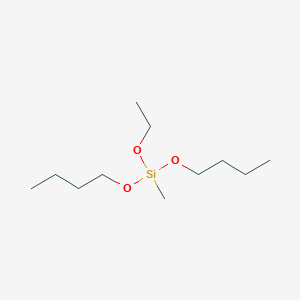




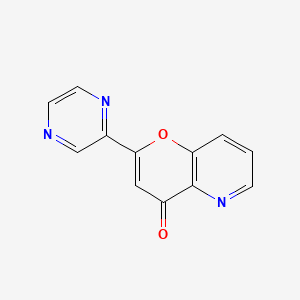
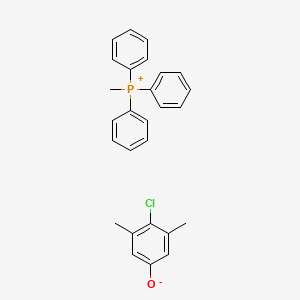
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)
